

Echimidine N-oxide in the Boraginaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echinatine N-oxide*

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Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by numerous plant species as a defense mechanism against herbivores[1]. These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity[2]. The Boraginaceae family is well-known for producing a diverse array of PAs[3]. Echimidine N-oxide (CAS: 41093-89-4), the N-oxide form of the tertiary pyrrolizidine alkaloid echimidine, is a prominent PA found in various Boraginaceae species[4]. Often, the N-oxide forms of PAs are present in higher concentrations within the plant than their corresponding tertiary bases[5][6]. This guide provides an in-depth overview of the occurrence of Echimidine N-oxide in the Boraginaceae family, detailing its quantitative distribution, analytical methodologies for its detection, and its toxicological significance.

Occurrence and Quantitative Distribution

Echimidine N-oxide is a significant alkaloid in several genera within the Boraginaceae family, particularly *Echium* and *Symphytum*[7][8]. Its concentration can vary depending on the species, plant part, and developmental stage[9]. Quantitative analysis reveals its prevalence, often as a major component of the total PA profile.

Table 1: Quantitative Occurrence of Echimidine N-oxide in Select Boraginaceae Species

Genus	Species	Plant Part	Finding	Percentage of Total PA Content	Source
Echium	Echium vulgare	Inflorescences	Major Alkaloid	59.1% (combined with echimidine)	[7]
Echium	Echium plantagineum	Not Specified	Present as ~90% of the echimidine content before reduction	~90%	[5][10]
Symphytum	Symphytum spp.	Inflorescences	Abundant Compound	15%	[7]
Arnebia	Arnebia guttata	Not Specified	Not Detected	0%	[11]

| Lithospermum | Lithospermum erythrorhizon | Not Specified | Not Detected | 0% |[11] |

Analytical Methodologies

The accurate quantification of Echimidine N-oxide requires robust analytical protocols, typically involving extraction, sample cleanup, and analysis by liquid chromatography-mass spectrometry (LC-MS)[12]. Due to the polar nature of the N-oxide group, specific considerations for extraction and chromatographic separation are necessary[6][13].

Experimental Protocol: Extraction from Plant Material

This protocol is a composite method based on common techniques for PA extraction from plant matrices[2][14].

Objective: To efficiently extract PAs, including Echimidine N-oxide, from dried plant material.

Materials:

- Homogenized and dried plant material
- Extraction Solution: 0.05 M Sulfuric Acid (H_2SO_4)[14]
- Centrifuge tubes (50 mL)
- Ultrasonic bath
- Centrifuge
- Neutralization Solution: 2.5% Ammonia in water
- Folded filter paper

Procedure:

- Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube[14].
- Add 20 mL of 0.05 M sulfuric acid solution to the sample[14].
- Ensure the plant material is completely wetted and place the tube in an ultrasonic bath for 15-30 minutes at ambient temperature[2][14].
- Centrifuge the mixture at approximately 3800 x g for 10 minutes[2][14].
- Carefully decant the supernatant into a clean test tube.
- Repeat the extraction process (steps 2-5) on the remaining plant sediment with an additional 20 mL of extraction solution to ensure exhaustive extraction[14].
- Combine the supernatants from both extraction steps.
- Neutralize the combined extracts to pH 7 using the ammonia solution. Monitor the pH with indicator strips[14].
- Filter the neutralized extract through a folded filter to remove any remaining particulate matter before proceeding to the cleanup step[14].

Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup

This protocol describes a widely used cleanup method for isolating PAs and their N-oxides from crude extracts using strong cation-exchange (SCX) cartridges[2][4].

Objective: To purify and concentrate Echimidine N-oxide from the acidic plant extract, removing interfering matrix components.

Materials:

- Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)
- SPE vacuum manifold
- Methanol (HPLC grade)
- Deionized water
- Elution Solvent: 2.5% to 5% Ammonia in Methanol[2]
- Nitrogen evaporator

Procedure:

- Cartridge Conditioning: Condition the SCX cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 0.05 M sulfuric acid through the sorbent. Do not allow the cartridge to dry out between steps.
- Sample Loading: Load the filtered, neutralized plant extract from the previous protocol onto the conditioned SCX cartridge at a slow, steady flow rate of 1-2 mL/min[2]. The protonated PAs and N-oxides will be retained by the negatively charged sorbent[2].
- Washing: Wash the cartridge sequentially with 5 mL of deionized water followed by 5 mL of methanol to remove unretained, interfering compounds. Dry the cartridge thoroughly under vacuum for 5-10 minutes after the final wash[2].

- Elution: Elute the retained PAs and N-oxides by passing 5-10 mL of the ammoniated methanol solution through the cartridge[2]. The ammonia neutralizes the charge on the alkaloids, releasing them from the sorbent.
- Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C[2].
- Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis[2][14].

Experimental Protocol: UHPLC-MS/MS Quantification

This protocol outlines a representative method for the chromatographic separation and mass spectrometric detection of Echimidine N-oxide[4][7][15].

Objective: To separate and quantify Echimidine N-oxide using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation & Conditions:

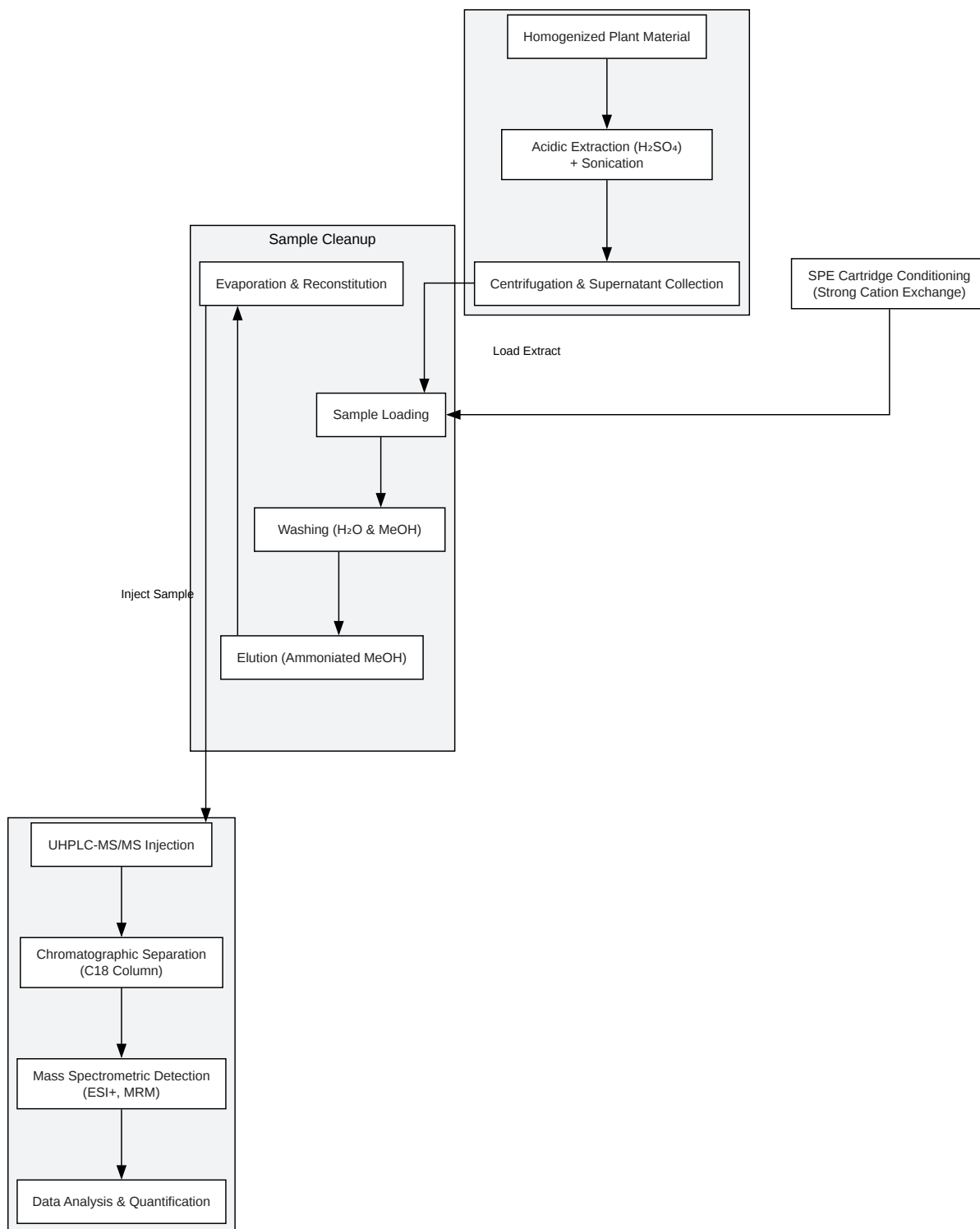
- UHPLC System: Coupled to a triple quadrupole or high-resolution mass spectrometer.
- Analytical Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm) is commonly used[15].
- Column Temperature: 40 °C[7][15].
- Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water[7].
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile[15].
- Flow Rate: 0.3 mL/min[15].
- Injection Volume: 2-5 µL[4][15].
- Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 80-98% B) to elute the analytes, followed by a re-equilibration step[7][15].

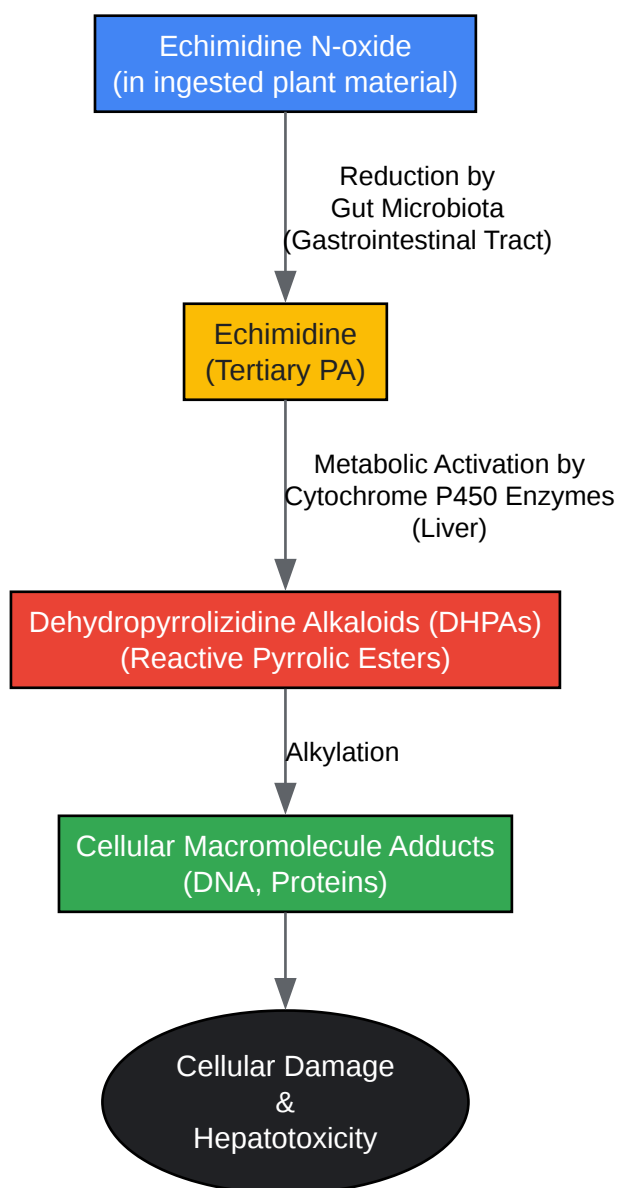
- Mass Spectrometer:
 - Ionization Mode: Electrospray Ionization in positive mode (ESI+)[4].
 - Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument[4]. Specific precursor-to-product ion transitions for Echimidine N-oxide should be optimized. The precursor ion ($[M+H]^+$) for Echimidine N-oxide is m/z 414.2[16][17].

Visualization of Workflows and Pathways

Analytical Workflow

The following diagram illustrates the complete analytical workflow for the quantification of Echimidine N-oxide in plant material.





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- To cite this document: BenchChem. [Echimidine N-oxide in the Boraginaceae Family: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588203#echinatine-n-oxide-occurrence-in-the-boraginaceae-family]

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